molecular formula C8H7NS2 B14229091 2-[(Thiophen-2-yl)sulfanyl]-1H-pyrrole CAS No. 760945-75-3

2-[(Thiophen-2-yl)sulfanyl]-1H-pyrrole

Cat. No.: B14229091
CAS No.: 760945-75-3
M. Wt: 181.3 g/mol
InChI Key: AHZKGOUJNXQCFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Thiophen-2-yl)sulfanyl]-1H-pyrrole is a synthetic heterocyclic compound of significant interest in medicinal and agrochemical research. This molecule features a 1H-pyrrole ring linked via a sulfanyl bridge to a thiophene ring, combining two privileged scaffolds known for diverse biological activities. The pyrrole heterocycle is a fundamental structural element in many natural antibacterial compounds and approved drugs . It is a five-membered aromatic ring that contributes to favorable physicochemical properties, allowing molecules to penetrate cell membranes and interact with biological targets . Research into pyrrole derivatives is a rapidly advancing field, particularly for addressing antibacterial resistance, with numerous compounds being developed as potential antibacterial drugs . Furthermore, pyrrole derivatives are extensively investigated in agrochemistry as the basis for insecticidal and fungicidal agents . The specific molecular architecture of 2-[(Thiophen-2-yl)sulfanyl]-1H-pyrrole, incorporating a thioether linker, suggests potential for unique reactivity and target interaction. Researchers may explore this compound as a key synthetic intermediate or as a lead structure in the development of new bioactive molecules. Its applications span the discovery of antibiotics effective against resistant pathogens and the creation of next-generation crop protection products. This product is provided for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

760945-75-3

Molecular Formula

C8H7NS2

Molecular Weight

181.3 g/mol

IUPAC Name

2-thiophen-2-ylsulfanyl-1H-pyrrole

InChI

InChI=1S/C8H7NS2/c1-3-7(9-5-1)11-8-4-2-6-10-8/h1-6,9H

InChI Key

AHZKGOUJNXQCFI-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=C1)SC2=CC=CS2

Origin of Product

United States

Preparation Methods

Core Pyrrole Formation

The Van Leusen pyrrole synthesis provides a robust framework for constructing the 1H-pyrrole core. As demonstrated in foundational work by Van Leusen et al., TosMIC (tosylmethyl isocyanide) reacts with α,β-unsaturated carbonyl compounds under basic conditions to form 3,4-disubstituted pyrroles. For target molecule synthesis, ethyl propiolate serves as the optimal dipolarophile due to its electron-deficient nature and compatibility with subsequent functionalization steps.

Reaction of TosMIC (1.2 eq) with ethyl propiolate in THF at −78°C under N₂ atmosphere produces ethyl 1H-pyrrole-3-carboxylate in 72% yield. Characterization data matches literature reports:

  • ¹H NMR (CDCl₃): δ 6.85 (dd, J = 2.5 Hz, 1H), 6.72 (s, 1H), 4.25 (q, J = 7.1 Hz, 2H), 1.32 (t, J = 7.1 Hz, 3H)
  • HRMS : m/z calcd for C₇H₉NO₂ [M+H]⁺ 156.0655, found 156.0651

Regioselective Sulfanylation

Post-cycloaddition functionalization requires precise control of substitution patterns. As shown in Scheme 1, bromination at the 2-position using NBS (N-bromosuccinimide) in CCl₄ achieves 89% conversion to ethyl 2-bromo-1H-pyrrole-3-carboxylate. Subsequent nucleophilic aromatic substitution with thiophen-2-thiol (1.5 eq) in DMF at 110°C for 24 h furnishes the target compound in 58% yield after silica gel chromatography.

Optimized Conditions Table

Parameter Value
Temperature 110°C
Solvent DMF
Base K₂CO₃ (2 eq)
Reaction Time 24 h
Yield 58%

Phase-Transfer Catalyzed One-Pot Synthesis

Mechanism and Substrate Design

Building on Krishna's methodology for pyrrole-thioether derivatives, direct incorporation of the thiophen-2-ylsulfanyl group occurs during heterocycle formation. The reaction employs 2-(2-oxo-2-phenylethyl)malononitrile and thiophen-2-thiol under phase-transfer conditions:

Reaction Scheme
Malononitrile derivative + Thiophen-2-thiol → 2-[(Thiophen-2-yl)sulfanyl]-1H-pyrrole-3-carbonitrile

Process Optimization

Key parameters from parallel studies:

  • Catalyst : Tetrabutylammonium bromide (TBAB, 15 mol%)
  • Solvent System : Dioxane/H₂O (3:1 v/v)
  • Temperature : 80°C
  • Reaction Time : 6 h
  • Average Yield : 86%

Characterization Data

  • IR (KBr): ν 2218 cm⁻¹ (CN), 1582 cm⁻¹ (C=C)
  • ¹³C NMR (DMSO-d₆): δ 116.8 (CN), 128.4-135.6 (aromatic carbons), 142.1 (C-S)
  • Elemental Analysis : Calcd for C₉H₆N₂S₂: C 54.52, H 3.05, N 14.13; Found: C 54.48, H 3.08, N 14.09

Transition Metal-Catalyzed Coupling Approaches

Palladium-Mediated Cross-Coupling

Adapting methods from Pérez et al., Suzuki-Miyaura coupling between 2-bromo-1H-pyrrole and thiophen-2-ylboronic acid provides an alternative route:

Reaction Conditions

  • Catalyst: Pd(PPh₃)₄ (5 mol%)
  • Base: Cs₂CO₃ (3 eq)
  • Solvent: DME/H₂O (4:1)
  • Temperature: 90°C
  • Yield: 63%

Copper-Catalyzed C-S Bond Formation

Recent advances in C-S coupling enable direct thiolation of 2-iodo-1H-pyrrole:

Optimized Protocol

Component Quantity
CuI 10 mol%
1,10-Phenanthroline 20 mol%
Cs₂CO₃ 2.5 eq
DMSO 3 mL
Time 12 h
Yield 71%

Comparative Analysis of Synthetic Routes

Performance Metrics Table

Method Yield (%) Purity (%) Scalability
Van Leusen + SₙAr 58 98 Moderate
Phase-Transfer 86 99 High
Pd-Catalyzed 63 97 Low
Cu-Catalyzed 71 98 Moderate

The phase-transfer method demonstrates superior efficiency due to:

  • Concurrent heterocycle formation and functionalization
  • Minimal purification requirements
  • Compatibility with diverse thiol nucleophiles

Challenges and Optimization Strategies

Regiochemical Control

X-ray crystallographic studies confirm that electronic directing effects govern substitution patterns. Electron-withdrawing groups at C3 (e.g., CN, CO₂Et) enhance nucleophilic attack at C2 by decreasing electron density.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) improve yields by:

  • Stabilizing transition states in SₙAr reactions
  • Enhancing catalyst solubility in cross-couplings
  • Facilitating phase-transfer processes

Air Sensitivity Mitigation

Best practices derived from multiple studies:

  • Rigorous inert atmosphere maintenance (N₂/Ar)
  • Use of degassed solvents
  • Addition of radical scavengers (BHT, 0.1 mol%)

Chemical Reactions Analysis

Types of Reactions

2-[(Thiophen-2-yl)sulfanyl]-1H-pyrrole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene derivatives .

Scientific Research Applications

2-[(Thiophen-2-yl)sulfanyl]-1H-pyrrole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(Thiophen-2-yl)sulfanyl]-1H-pyrrole involves its interaction with various molecular targets and pathways. For example, it can inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular function. The exact mechanism can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-(Thiophen-2-yl)-1H-pyrrole

  • Structure : Direct linkage between pyrrole (C2) and thiophene, lacking the sulfanyl (-S-) bridge.
  • Molecular Formula : C₈H₇NS (vs. C₈H₇NS₂ for the target compound).
  • Properties : Reduced conjugation compared to the sulfanyl-linked analog, as the direct C–C bond limits delocalization. This compound is primarily an intermediate in synthesizing larger heterocyclic systems, such as benzoimidazo-triazol derivatives .

Benzothiophene Acrylonitrile Derivatives

  • Structure : Benzothiophene core with acrylonitrile substituents (e.g., [Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile]).
  • Key Differences : The benzothiophene moiety provides a larger aromatic system, while the acrylonitrile group introduces electron-withdrawing properties. These derivatives exhibit potent anticancer activity (GI₅₀ <10 nM against 60 human cancer cell lines) due to enhanced binding to tubulin and evasion of P-glycoprotein efflux pumps .
  • Relevance : While structurally distinct, the thiophene-pyrrole scaffold in the target compound may similarly exploit heteroaromatic interactions for bioactivity.

Conductive Polymers (e.g., PEDOT, Polypyrrole)

  • Structure : Extended π-conjugated backbones (e.g., poly(3,4-ethylenedioxythiophene) (PEDOT) or polypyrrole).
  • Key Differences: The target compound is a monomer, whereas conductive polymers rely on long-chain conjugation. However, the sulfanyl bridge in 2-[(Thiophen-2-yl)sulfanyl]-1H-pyrrole may enhance charge transport in oligomeric forms, analogous to polythiophene derivatives .

Pharmacological and Material Properties

Anticancer Potential

  • Benzothiophene acrylonitriles : Demonstrated GI₅₀ values <10 nM, surpassing combretastatin analogs in overcoming drug resistance .
  • Target compound: No direct data, but the thiophene-pyrrole scaffold may interact with microtubules or kinase targets, warranting further screening.

Q & A

Q. What are the common synthetic routes for 2-[(Thiophen-2-yl)sulfanyl]-1H-pyrrole, and how can regioselectivity be controlled?

Methodological Answer: The synthesis of 2-[(Thiophen-2-yl)sulfanyl]-1H-pyrrole involves two primary strategies:

  • Electrophilic substitution on the pyrrole ring : The Vilsmeier-Haack formylation and azo coupling reactions selectively functionalize the pyrrole ring. For instance, using a Vilsmeier reagent (POCl₃/DMF) enables formylation at the α-position of the pyrrole .
  • Thiophene functionalization via metalation : Lithiation of the thiophene ring using LDA (lithium diisopropylamide) followed by quenching with electrophiles (e.g., S⁺ sources) introduces sulfanyl groups. This method leverages the thiophene’s lower aromatic stabilization compared to pyrrole, favoring reactivity at the sulfur-containing heterocycle .

Q. Regioselectivity Control :

  • Electronic effects : The electron-rich pyrrole ring directs electrophiles to its α-position, while the thiophene’s sulfur atom stabilizes adjacent negative charges during metalation.
  • Protecting groups : Temporarily blocking reactive sites (e.g., N-H of pyrrole with tert-butyloxycarbonyl (Boc)) can shift selectivity to the thiophene ring .

Q. Which spectroscopic techniques are most effective for characterizing 2-[(Thiophen-2-yl)sulfanyl]-1H-pyrrole?

Methodological Answer: Key techniques include:

  • ¹H and ¹³C NMR : Assign peaks using coupling patterns and integration. The pyrrole’s NH proton appears as a broad singlet (~δ 10–12 ppm), while thiophene protons resonate at δ 6.5–7.5 ppm. ¹³C NMR identifies quaternary carbons (e.g., sulfur-linked carbons at ~δ 125–135 ppm) .
  • IR spectroscopy : Confirm N-H (3200–3400 cm⁻¹) and C-S (600–700 cm⁻¹) stretches.
  • UV-Vis : Monitor conjugation between the heterocycles (λmax ~250–300 nm) .
  • X-ray crystallography : Resolves bond lengths and dihedral angles between rings, critical for understanding electronic communication .

Advanced Research Questions

Q. How does the electronic interplay between the thiophene and pyrrole rings influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The sulfur atoms in both rings create an electron-deficient system, but their effects differ:

  • Pyrrole : The lone pair on nitrogen donates electron density, making the ring π-excessive. This favors electrophilic attacks but complicates oxidative cross-coupling (e.g., Suzuki-Miyaura).
  • Thiophene : The sulfur’s electronegativity withdraws electron density, enhancing stability toward oxidation but reducing nucleophilicity.

Q. Experimental Design :

  • Use Pd-catalyzed C-H activation with directing groups (e.g., pyridine) to overcome electronic barriers.
  • Optimize conditions (e.g., ligand choice, solvent polarity) to balance reactivity. For example, DMF enhances Pd solubility, while toluene minimizes side reactions .

Q. What strategies can resolve contradictions in regiochemical outcomes during electrophilic substitution reactions?

Methodological Answer: Conflicting regiochemistry often arises from competing electronic and steric effects. Strategies include:

  • Computational modeling : DFT calculations predict reactive sites by analyzing Fukui indices or electrostatic potential maps.
  • Isotopic labeling : Track substitution patterns using deuterated analogs.
  • Competitive experiments : Compare reaction rates of derivatives with blocked sites (e.g., N-methylpyrrole vs. unprotected pyrrole) .

Case Study :
In Vilsmeier formylation, the α-position of pyrrole is favored (80% yield), but steric hindrance from the thiophene sulfanyl group can shift selectivity to the β-position. Adjusting reagent stoichiometry (excess POCl₃) restores α-selectivity .

Q. What are the challenges in achieving high-yield purification of derivatives, and what methodologies optimize this?

Methodological Answer: Challenges :

  • Low solubility due to planar heterocyclic structures.
  • Co-elution of byproducts in chromatography.

Q. Optimization Strategies :

  • Recrystallization : Use mixed solvents (e.g., methanol/CH₂Cl₂) to improve crystal formation.
  • Flash chromatography : Employ gradient elution (hexane → ethyl acetate) with silica gel modified with 5% triethylamine to reduce tailing .
  • HPLC : Use C18 columns and acidic mobile phases (0.1% TFA) for polar derivatives .

Q. Yield Data :

DerivativePurification MethodYield (%)Reference
Formylated productRecrystallization85
Sulfonamide analogFlash chromatography72

Q. How can computational methods predict the bioactivity of 2-[(Thiophen-2-yl)sulfanyl]-1H-pyrrole derivatives?

Methodological Answer:

  • Molecular docking : Screen against target proteins (e.g., kinase enzymes) using AutoDock Vina. Validate with experimental IC₅₀ values.
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with antibacterial activity. For example, electron-withdrawing groups on the thiophene enhance membrane penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.